molecular formula C8H9N3O2S B13633123 (R)-Methyl 3-(1H-imidazol-5-yl)-2-isothiocyanatopropanoate

(R)-Methyl 3-(1H-imidazol-5-yl)-2-isothiocyanatopropanoate

Cat. No.: B13633123
M. Wt: 211.24 g/mol
InChI Key: DGMKJJRPBQQHDQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate typically involves the reaction of an imidazole derivative with an isothiocyanate group. One common method involves the use of a base to deprotonate the imidazole ring, followed by the addition of methyl isothiocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-3-(1H-imidazol-4-yl)-2-thiocyanatopropanoate: Similar structure but with a thiocyanate group instead of an isothiocyanate group.

    Methyl (2R)-3-(1H-imidazol-4-yl)-2-cyanopropanoate: Contains a cyano group instead of an isothiocyanate group.

    Methyl (2R)-3-(1H-imidazol-4-yl)-2-aminopropanoate: Features an amino group instead of an isothiocyanate group

Uniqueness

Methyl (2R)-3-(1H-imidazol-4-yl)-2-isothiocyanatopropanoate is unique due to the presence of both an imidazole ring and an isothiocyanate group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

methyl (2R)-3-(1H-imidazol-5-yl)-2-isothiocyanatopropanoate

InChI

InChI=1S/C8H9N3O2S/c1-13-8(12)7(11-5-14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)/t7-/m1/s1

InChI Key

DGMKJJRPBQQHDQ-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CN=CN1)N=C=S

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.